molecular formula C17H17FN6O4S B13699412 (R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid

(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid

Cat. No.: B13699412
M. Wt: 420.4 g/mol
InChI Key: DWTZTMSSTASBNX-UHFFFAOYSA-N
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Description

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is a compound known for its role as a ligand in selective autophagy and targeted protein degradation. This compound is particularly significant in the field of proteolysis-targeting chimeras (PROTAC) technology, which is used to degrade specific proteins within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the fluorobenzyl group. The final steps involve the acetylation of the cysteine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the cysteine moiety.

    Reduction: Reduction reactions can affect the purine ring system.

    Substitution: Substitution reactions can occur at the amino or fluorobenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield dihydropurine derivatives.

Scientific Research Applications

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Plays a role in studying protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies and neurodegenerative diseases.

    Industry: Utilized in the development of novel materials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine involves its binding to specific molecular targets, such as proteins involved in autophagy. This binding initiates the degradation of these proteins through the ubiquitin-proteasome system. The compound’s fluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in targeted protein degradation.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(2-amino-9-(4-chlorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine
  • N-Acetyl-S-(2-amino-9-(4-methylbenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine

Uniqueness

N-Acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine is unique due to its fluorobenzyl group, which provides enhanced binding properties and specificity. This makes it particularly effective in applications requiring precise targeting of proteins for degradation.

Properties

Molecular Formula

C17H17FN6O4S

Molecular Weight

420.4 g/mol

IUPAC Name

2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)

InChI Key

DWTZTMSSTASBNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O

Origin of Product

United States

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